molecular formula C18H18N2O2 B2889288 (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate CAS No. 374091-59-5

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate

Cat. No.: B2889288
CAS No.: 374091-59-5
M. Wt: 294.354
InChI Key: DLYQNEWRBKUSBW-JLHYYAGUSA-N
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Description

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group, an indole moiety, and a cyclohexyl group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate can be achieved through a Knoevenagel condensation reaction. This involves the reaction of an aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile, in the presence of a base like sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol for about 1 hour or at room temperature for 2-8 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate: Similar structure but with an ethyl group instead of a cyclohexyl group.

    Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate: Similar structure but with a methyl group instead of a cyclohexyl group.

    Propyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate: Similar structure but with a propyl group instead of a cyclohexyl group.

Uniqueness

(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

cyclohexyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c19-11-13(18(21)22-15-6-2-1-3-7-15)10-14-12-20-17-9-5-4-8-16(14)17/h4-5,8-10,12,15,20H,1-3,6-7H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYQNEWRBKUSBW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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